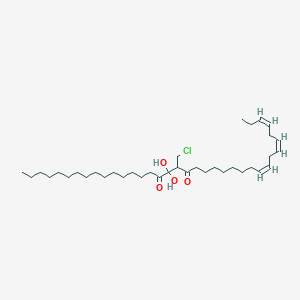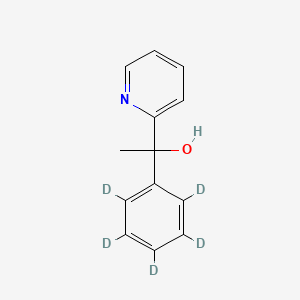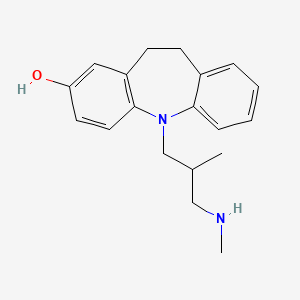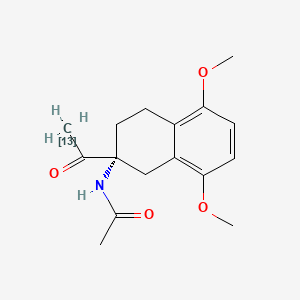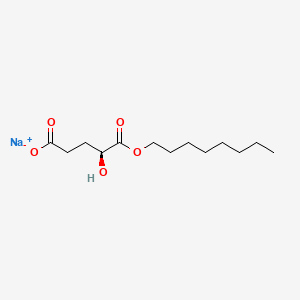
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is a chemical compound with the molecular formula C13H23NaO5 and a molecular weight of 282.31 . It is categorized under Chiral Molecules and Enzyme inhibitors . It is also associated with research in the area of schizophrenia .
Molecular Structure Analysis
The molecular structure of “(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is represented by the formula C13H23NaO5 . This indicates that the compound contains 13 carbon atoms, 23 hydrogen atoms, 1 sodium atom, and 5 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Chiral Analysis in Neurometabolic Disease Diagnosis
(2S)-2-Hydroxyglutaric acid plays a role in diagnosing inherited neurometabolic diseases like L-2-hydroxyglutaric aciduria. Researchers have developed methods to prepare alkyl esters of L- and D-2-hydroxyglutaric acids, facilitating the accurate identification of these enantiomers, crucial for diagnosing such diseases. This method avoids lactonization, a common problem in traditional esterification processes, improving the accuracy of diagnostic assays (Neves, Noronha, & Rufino, 1996).
Metabolic Pathway Investigations
The compound has been instrumental in studying metabolic pathways. For example, a case study of a child excreting high levels of 2-hydroxyglutaric acid shed light on metabolic abnormalities, including psychomotor retardation and skeletal age delay. The research established the compound's L-configuration and discussed its relation to known metabolic pathways (Durán et al., 1980).
Surface Activity and Stability Studies
Research into sodium alkyl α-sulfopelargonates, which are chemically related to (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt, has revealed their significant surface-active properties. These studies have shown that these compounds, including sodium octyl α-sulfopelargonate, are highly efficient wetting agents with good foaming properties and exhibit stability against hydrolysis, contributing to a better understanding of surface chemistry and potential industrial applications (Stirton, Bistline, Weil, & Ault, 1962).
Analysis in Hydroxyglutaric Acidemias
The compound is utilized in the stable-isotope dilution analysis for quantifying D- and L-2-hydroxyglutaric acids in physiological fluids, playing a pivotal role in detecting and diagnosing D- and L-2-hydroxyglutaric acidemias. This technique has significant implications for prenatal diagnosis and understanding the biochemical basis of these metabolic disorders (Gibson et al., 1993).
Role in Polymerization Processes
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt has applications in polymerization processes. For instance, the polymerization of cyclic esters initiated with Tin(II) octoate, a process related to the compound, has been studied to understand the kinetics and mechanisms involved. This research contributes to the development of polymers and understanding the role of catalysts in polymerization (Kowalski, Duda, & Penczek, 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHAPHNUWGBFM-MERQFXBCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)





![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
